molecular formula C5H9ClN2O B13463322 Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride

Cat. No.: B13463322
M. Wt: 148.59 g/mol
InChI Key: CHXKPSHDDOHLRX-UHFFFAOYSA-N
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Description

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions . The resulting oxazole can then be further functionalized to introduce the methylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole: The parent compound of the oxazole family.

    Oxazoline: A reduced form of oxazole with a similar structure.

    Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

Uniqueness

Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is unique due to the presence of the methylamine group, which can enhance its reactivity and biological activity compared to other oxazole derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

N-methyl-1-(1,3-oxazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c1-6-4-5-7-2-3-8-5;/h2-3,6H,4H2,1H3;1H

InChI Key

CHXKPSHDDOHLRX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CO1.Cl

Origin of Product

United States

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